

An In-depth Technical Guide to Triethyl 2-Phosphonopropionate: Properties, Synthesis, and Reactivity

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Compound of Interest

Compound Name: Triethyl 2-phosphonopropionate

Cat. No.: B032471

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethyl 2-phosphonopropionate is a versatile organophosphorus compound widely employed in organic synthesis. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and its application in the Horner-Wadsworth-Emmons reaction, and a summary of its spectral data. The information presented herein is intended to serve as a valuable resource for researchers, chemists, and professionals in the field of drug development and materials science.

Chemical and Physical Properties

Triethyl 2-phosphonopropionate is a colorless to pale yellow liquid with limited solubility in water but soluble in organic solvents like ethanol and acetone.^[1] It is a stable compound under normal conditions but can undergo hydrolysis.^[2]

Table 1: Physical and Chemical Properties of **Triethyl 2-Phosphonopropionate**

| Property | Value | Reference(s) |
|---------------------------------------|---|--------------|
| Molecular Formula | C ₉ H ₁₉ O ₅ P | [3] |
| Molecular Weight | 238.22 g/mol | [3] |
| CAS Number | 3699-66-9 | [3] |
| Appearance | Clear colorless to light yellow liquid | [4] |
| Density | 1.111 g/mL at 25 °C | |
| Boiling Point | 143-144 °C at 12 mmHg | |
| Refractive Index (n _{20/D}) | 1.431 | |
| Flash Point | 89 °C (192.2 °F) - closed cup | [5] |
| Solubility | Miscible with chloroform and methanol | |

Spectral Data

The structural identity of **triethyl 2-phosphonopropionate** can be confirmed by various spectroscopic techniques.

Table 2: ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|----------------------|--------------|---|---|
| 4.19 | q | 7.1 | -OCH ₂ CH ₃ (ester) |
| 4.12 | m | -P(O)(OCH ₂ CH ₃) ₂ | |
| 2.95 | dq | 7.3, 21.9 | -CH(CH ₃)P(O)- |
| 1.42 | d | 7.3 | -CH(CH ₃)P(O)- |
| 1.35 | t | 7.1 | -P(O)(OCH ₂ CH ₃) ₂ |
| 1.28 | t | 7.1 | -OCH ₂ CH ₃ (ester) |

Table 3: ^{13}C NMR Spectral Data (CDCl_3)

| Chemical Shift (ppm) | Assignment |
|----------------------|---|
| 170.5 (d, J=5.5 Hz) | C=O |
| 62.5 (d, J=6.5 Hz) | -P(O)(OCH ₂) |
| 61.0 | -OCH ₂ (ester) |
| 35.9 (d, J=135.0 Hz) | -CH(P)- |
| 16.3 (d, J=5.8 Hz) | -P(O)(OCH ₂ CH ₃) |
| 14.1 | -OCH ₂ CH ₃ (ester) |
| 12.8 (d, J=3.5 Hz) | -CH(CH ₃)- |

Table 4: FT-IR Spectral Data (Neat)

| Wavenumber (cm^{-1}) | Intensity | Assignment |
|---------------------------------|-----------|----------------------|
| 2983 | s | C-H stretch (alkane) |
| 1735 | s | C=O stretch (ester) |
| 1255 | s | P=O stretch |
| 1025 | s | P-O-C stretch |

Table 5: Mass Spectrometry Data (GC-MS)

| m/z | Relative Intensity | Possible Fragment |
|-----|--------------------|---|
| 238 | Low | $[\text{M}]^+$ |
| 193 | High | $[\text{M} - \text{C}_2\text{H}_5\text{O}]^+$ |
| 165 | High | $[\text{M} - \text{COOC}_2\text{H}_5]^+$ |
| 109 | High | $[\text{P}(\text{O})(\text{OC}_2\text{H}_5)_2]^+$ |

Experimental Protocols

Synthesis of Triethyl 2-Phosphonopropionate via the Michaelis-Arbuzov Reaction

The synthesis of **triethyl 2-phosphonopropionate** is commonly achieved through the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide.^[6]

Reaction Scheme:

Materials:

- Ethyl 2-bromopropionate
- Triethyl phosphite
- Anhydrous toluene (or neat reaction)
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Distillation apparatus

Procedure:

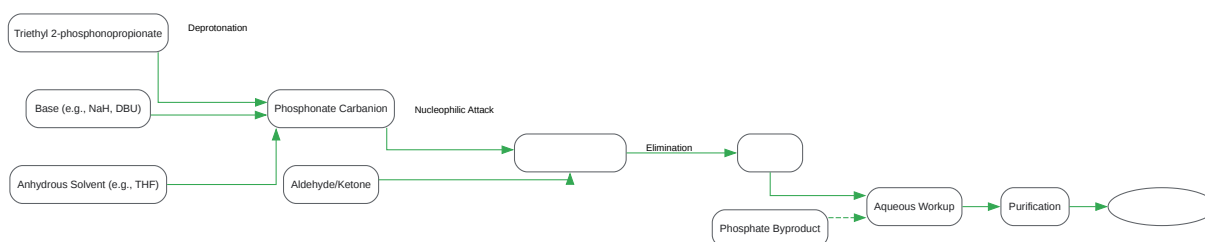
- To a round-bottom flask equipped with a reflux condenser, add ethyl 2-bromopropionate (1.0 equivalent).
- Add triethyl phosphite (1.1 to 1.5 equivalents). The reaction can be performed neat or with an anhydrous solvent such as toluene.
- Heat the reaction mixture under reflux. The progress of the reaction can be monitored by observing the evolution of ethyl bromide.

- After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.
- The crude product is then purified by fractional distillation under reduced pressure to yield pure **triethyl 2-phosphonopropionate**.

Horner-Wadsworth-Emmons Reaction

Triethyl 2-phosphonopropionate is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction for the synthesis of α,β -unsaturated esters, predominantly with (E)-stereoselectivity.^[7]

Reaction Workflow Diagram:



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Caption: Horner-Wadsworth-Emmons reaction workflow.

General Experimental Protocol (using NaH):

Materials:

- **Triethyl 2-phosphonopropionate**
- Sodium hydride (NaH, 60% dispersion in mineral oil)

- Anhydrous tetrahydrofuran (THF)
- Aldehyde or ketone
- Saturated aqueous ammonium chloride (NH_4Cl)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Round-bottom flask, dropping funnel, nitrogen inlet

Procedure:

- To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.1 equivalents).
- Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
- Add anhydrous THF to the flask to create a suspension.
- Cool the suspension to 0 °C in an ice bath.
- Slowly add a solution of **triethyl 2-phosphonopropionate** (1.1 equivalents) in anhydrous THF to the NaH suspension.
- Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
- Cool the resulting ylide solution back to 0 °C.
- Add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise.
- Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

- Carefully quench the reaction by the slow addition of saturated aqueous NH_4Cl solution at 0 °C.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 or MgSO_4 , and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Safety and Handling

Triethyl 2-phosphonopropionate is classified as a combustible liquid and can cause skin and serious eye irritation.[3] It may also cause respiratory irritation.[3]

GHS Hazard Statements:

- H315: Causes skin irritation[3]
- H319: Causes serious eye irritation[3]
- H335: May cause respiratory irritation[3]

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

It is recommended to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a cool, dry place away from ignition sources.

Applications

The primary application of **triethyl 2-phosphonopropionate** is as a reagent in the Horner-Wadsworth-Emmons reaction for the stereoselective synthesis of (E)- α,β -unsaturated esters.[7] These products are valuable intermediates in the synthesis of a wide range of organic molecules, including:

- **Natural Products:** The HWE reaction is a reliable method for constructing complex carbon skeletons found in natural products.
- **Pharmaceuticals:** It is used in the synthesis of various active pharmaceutical ingredients.[1]
- **Agrochemicals:** The compound serves as an intermediate in the development of herbicides and insecticides.

Conclusion

Triethyl 2-phosphonopropionate is a valuable and versatile reagent in organic synthesis, particularly for the construction of carbon-carbon double bonds with high stereocontrol. This guide has provided a detailed overview of its properties, synthesis, and reactivity, along with practical experimental protocols. By understanding these aspects, researchers can effectively and safely utilize this compound to advance their synthetic endeavors in various fields of chemical science.

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References

1. alfa-chemistry.com [alfa-chemistry.com]
2. US3184496A - Process for the preparation and recovery of triethyl phosphite and derivatives thereof - Google Patents [patents.google.com]
3. benchchem.com [benchchem.com]
4. Triethyl 2-phosphonopropionate, 98% 50 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. benchchem.com [benchchem.com]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
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